2-Cyclopentene-1-tridecanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(R)-chaulmoogric acid is the (R)-enantiomer of chaulmoogric acid.

2-Cyclopentene-1-tridecanoic acid is a natural product found in Hydnocarpus anthelminthicus, Caloncoba echinata, and Carpotroche brasiliensis with data available.

Activité Biologique

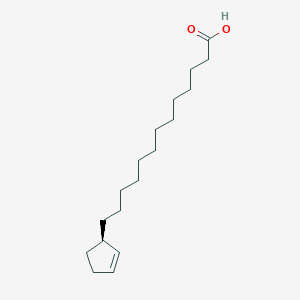

2-Cyclopentene-1-tridecanoic acid, commonly referred to as chaulmoogric acid, is a unique monounsaturated long-chain fatty acid characterized by the presence of a cyclopentene ring at its terminal end. This compound has garnered attention due to its diverse biological activities, particularly in the fields of pharmacology and biochemistry.

Chemical Structure and Properties

The molecular formula for this compound is C18H32O2. Its structure features a cyclopentene ring and a long aliphatic chain, which contribute to its unique properties and biological activities. The compound is primarily derived from chaulmoogra oil, historically used in traditional medicine for treating leprosy and tuberculosis due to its antibacterial properties.

Antimicrobial Effects

Research indicates that this compound exhibits significant antimicrobial activity. It has been shown to be effective against various bacterial strains, including those responsible for leprosy (Mycobacterium leprae) and tuberculosis (Mycobacterium tuberculosis). The mechanism of action is believed to involve disruption of bacterial cell membranes and inhibition of metabolic pathways essential for bacterial survival .

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Mycobacterium leprae | 0.5 mg/mL |

| Mycobacterium tuberculosis | 0.3 mg/mL |

| Staphylococcus aureus | 0.7 mg/mL |

| Escherichia coli | 1.0 mg/mL |

Anti-inflammatory Properties

In addition to its antimicrobial effects, chaulmoogric acid has been reported to possess anti-inflammatory properties. Studies have demonstrated that it can inhibit the production of pro-inflammatory cytokines in vitro, suggesting potential therapeutic applications in inflammatory diseases .

Case Studies and Research Findings

- Study on Antimicrobial Activity : A study published in the Research Journal of Pharmacognosy and Phytochemistry highlighted the efficacy of chaulmoogric acid against pathogenic bacteria. The researchers noted that the compound's fatty acid composition plays a crucial role in its bioactivity, particularly in enhancing membrane permeability in bacterial cells .

- Anti-inflammatory Mechanisms : Another research effort explored the anti-inflammatory effects of chaulmoogric acid in animal models. The study found that administration of the compound significantly reduced inflammation markers in tissues affected by induced inflammatory conditions, indicating its potential as an adjunct therapy for chronic inflammatory diseases .

- Pharmacological Review : A comprehensive review on chaulmoogra oil indicated that its bioactive constituents, including chaulmoogric acid, contribute to its historical use in treating skin diseases and infections. The review emphasized the need for further clinical studies to establish dosage guidelines and therapeutic protocols .

Safety and Toxicity

While this compound shows promising biological activities, understanding its safety profile is crucial. Current literature suggests that it has a favorable safety margin when used within therapeutic ranges; however, detailed toxicity studies are still required to fully ascertain its safety for human use.

Table 2: Safety Profile Summary

| Parameter | Observations |

|---|---|

| Acute Toxicity | Low toxicity observed |

| Chronic Exposure | Limited data available |

| Recommended Dosage | Further studies needed |

Applications De Recherche Scientifique

Sources

2-Cyclopentene-1-tridecanoic acid is naturally found in several plant species, including:

- Hydnocarpus anthelminthicus

- Caloncoba echinata

- Carpotroche brasiliensis

These sources contribute to the compound's availability for research and potential therapeutic uses .

Antimicrobial Activity

Chaulmoogric acid has been historically utilized for its antimicrobial properties. It was notably investigated as a treatment for leprosy due to its presence in chaulmoogra oil. This oil has been used in traditional medicine for centuries and is believed to have significant effects against bacterial infections .

Antitumor Properties

Recent studies have highlighted the potential of chaulmoogric acid derivatives in cancer treatment. For instance, research indicated that specific derivatives exhibit antitumor activity by inhibiting cancer cell proliferation and inducing apoptosis in hepatocellular carcinoma cells . The mechanisms involve:

- Induction of cell cycle arrest

- Activation of apoptotic pathways

- Inhibition of migration and invasion of cancer cells

Inflammation Modulation

Chaulmoogric acid has shown promise in modulating inflammatory responses. Its derivatives may interact with key signaling pathways involved in inflammation, suggesting a role in managing inflammatory diseases .

Data Table: Summary of Applications

Case Study 1: Antitumor Effects on Hepatocellular Carcinoma

In a controlled study involving SMMC-7721 human liver cancer cells, chaulmoogric acid derivatives demonstrated a significant reduction in cell viability compared to control groups. The study reported that treatment with these derivatives led to:

- Increased apoptosis rates

- Decreased colony formation ability

- Altered cell cycle distribution favoring G0/G1 phase arrest .

Case Study 2: Traditional Uses in Leprosy Treatment

Historically, chaulmoogra oil containing chaulmoogric acid was the primary treatment for leprosy before the advent of antibiotics. Clinical observations noted improvements in skin lesions and overall health of patients treated with this oil, underscoring the compound's historical significance in infectious disease management .

Propriétés

Formule moléculaire |

C18H32O2 |

|---|---|

Poids moléculaire |

280.4 g/mol |

Nom IUPAC |

13-[(1R)-cyclopent-2-en-1-yl]tridecanoic acid |

InChI |

InChI=1S/C18H32O2/c19-18(20)16-10-8-6-4-2-1-3-5-7-9-13-17-14-11-12-15-17/h11,14,17H,1-10,12-13,15-16H2,(H,19,20)/t17-/m0/s1 |

Clé InChI |

XMVQWNRDPAAMJB-KRWDZBQOSA-N |

SMILES |

C1CC(C=C1)CCCCCCCCCCCCC(=O)O |

SMILES isomérique |

C1C[C@H](C=C1)CCCCCCCCCCCCC(=O)O |

SMILES canonique |

C1CC(C=C1)CCCCCCCCCCCCC(=O)O |

Synonymes |

chaulmoogric acid chaulmoogric acid sodium salt |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.